Barium dibutyrate

Description

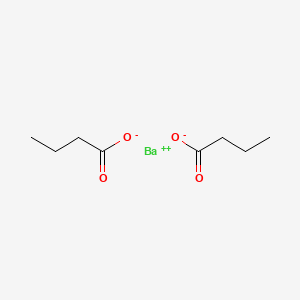

Barium dibutyrate, a chemical compound with the likely formula Ba(C4H7O2)2, is a barium salt of butyric acid. Dibutyrate compounds typically feature two butyrate (C4H7O2<sup>−</sup>) groups bound to a central cation or organic moiety. This compound is hypothesized to exhibit properties common to alkaline earth metal carboxylates, such as moderate solubility in polar solvents and thermal stability.

Properties

CAS No. |

31416-33-8 |

|---|---|

Molecular Formula |

C8H14BaO4 |

Molecular Weight |

311.52 g/mol |

IUPAC Name |

barium(2+);butanoate |

InChI |

InChI=1S/2C4H8O2.Ba/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

AESMDVCWMVZFRQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium dibutyrate can be synthesized through the reaction of barium hydroxide with butyric acid. The reaction typically involves mixing an aqueous solution of barium hydroxide with butyric acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or precipitation methods .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is often produced in batch reactors where the reactants are mixed, and the product is isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

Barium dibutyrate undergoes various chemical reactions, including:

Precipitation Reactions: When mixed with sulfate ions, it forms barium sulfate, a common precipitate.

Acid-Base Reactions: It reacts with strong acids to form butyric acid and barium salts.

Common Reagents and Conditions

Sulfate Ions: Used in precipitation reactions to form barium sulfate.

Strong Acids: Such as hydrochloric acid, used in acid-base reactions to release butyric acid.

Major Products

Barium Sulfate: Formed in precipitation reactions.

Butyric Acid: Released in acid-base reactions.

Scientific Research Applications

Chemical Properties and Background

Barium dibutyrate, with the chemical formula , is a barium salt of butyric acid. It is characterized by its solubility in organic solvents and its ability to form complexes with various biological molecules. The compound has garnered attention for its potential applications in pharmaceuticals, environmental science, and materials engineering.

Scientific Research Applications

1. Pharmaceutical Development

This compound has been investigated for its role as a drug delivery agent. Its properties allow it to encapsulate active pharmaceutical ingredients, enhancing their solubility and bioavailability. Research indicates that microencapsulation techniques using this compound can improve the pharmacokinetics of certain medications, particularly those targeting gastrointestinal conditions .

2. Environmental Remediation

The compound has shown promise in environmental applications, particularly in the treatment of acid mine drainage (AMD). A recent study demonstrated the effectiveness of this compound as a dispersible alkaline substrate for sulfate removal from AMD. The implementation of this compound in passive treatment systems resulted in significant reductions of sulfate concentrations, achieving compliance with environmental standards .

3. Contrast Media in Medical Imaging

While barium sulfate is widely recognized as a contrast agent in medical imaging, this compound's properties are being explored for similar applications. Its potential to enhance imaging quality while minimizing adverse reactions is under investigation. Case studies indicate that formulations containing this compound may reduce hypersensitivity reactions compared to traditional contrast agents .

Case Study 1: Drug Delivery System

A study involving the encapsulation of anti-inflammatory drugs using this compound showed enhanced therapeutic effects in animal models. The results indicated improved drug release profiles and reduced side effects compared to non-encapsulated forms. This study highlights the potential for this compound to serve as a versatile carrier for various therapeutic agents.

Case Study 2: Acid Mine Drainage Treatment

In a full-scale application at Mina Concepción, this compound was utilized as part of a passive treatment system for AMD. Over a monitoring period of 105 days, the system achieved nearly complete removal of metal(loid)s and significantly decreased sulfate levels from 1500 mg/L to below 500 mg/L. This application demonstrates the compound's effectiveness in environmental remediation .

Data Tables

| Application Area | Effectiveness | Notes |

|---|---|---|

| Pharmaceutical Development | Enhanced drug solubility and bioavailability | Microencapsulation techniques utilized |

| Environmental Remediation | Significant sulfate reduction from AMD | Achieved compliance with water quality standards |

| Medical Imaging | Potential reduction in hypersensitivity reactions | Ongoing research into formulations |

Mechanism of Action

The mechanism of action of barium dibutyrate involves its interaction with cellular components and biochemical pathways. It is known to interact with G-protein coupled receptors (GPCRs) and inhibit histone deacetylase (HDAC), leading to various cellular effects . These interactions can influence gene expression, cellular metabolism, and other critical biological processes .

Comparison with Similar Compounds

Structural and Functional Insights:

- Cation vs. Ester Core : this compound’s ionic nature contrasts with ester-based dibutyrates (e.g., FDB, phorbol derivatives), which are lipophilic and cell-permeable. This difference dictates solubility and application scope—barium salts are typically water-soluble, whereas esters excel in biological membranes .

- Isomer-Specific Activity : 4β-Phorbol dibutyrate’s PKC activation highlights how stereochemistry governs function. The inactive 4α-isomer underscores the necessity of precise structural alignment for biological activity .

- Thermal Stability : Barium salts generally exhibit higher thermal stability (decomposition >200°C) compared to organic esters like FDB, which degrade at lower temperatures (~100–150°C) .

Fluorescein Dibutyrate (FDB)

- Cellular Imaging: FDB’s fluorescence emission at 515 nm enables real-time tracking of enzymatic hydrolysis (e.g., esterase activity) in live cells. Its non-toxic profile makes it ideal for prolonged experiments .

- Limitations : Susceptibility to photobleaching and pH-dependent fluorescence intensity restrict its use in acidic microenvironments .

4β-Phorbol Dibutyrate in PKC Studies

- Mechanistic Role: Induces noradrenaline release in neuronal studies via PKC-dependent pathways. Pretreatment with 4β-phorbol dibutyrate abolishes subsequent PKC activation, confirming its role in receptor desensitization .

- Pharmacological Specificity: Unlike non-activating analogs (e.g., 4α-phorbol dibutyrate), it selectively modulates intracellular signaling cascades .

Industrial and Market Perspectives

- Metaphosphate (Ba(PO3)2) is used in ceramics, while thiosulfate (BaS2O3) serves in photography and niche syntheses .

- Estra-diol Dibutyrate : A high-value specialty chemical with a reported global market spanning 2,121 pages and 9,600 database entries, reflecting demand in pharmaceutical R&D .

Biological Activity

Barium dibutyrate (Ba(C4H7O2)2) is a barium salt of butyric acid, and its biological activity has garnered attention in various fields, including pharmacology and toxicology. This article reviews the available literature on the biological effects of this compound, focusing on its pharmacological properties, potential therapeutic applications, and safety considerations.

This compound is a white crystalline compound that is soluble in organic solvents. Its structure consists of barium ions coordinated with two butyrate anions. The compound's unique properties stem from its interaction with biological systems, particularly in the gastrointestinal tract.

Pharmacological Activity

1. Gastrointestinal Effects

This compound has been studied for its effects on the gastrointestinal system. Research indicates that butyrate, a short-chain fatty acid derived from dietary fiber fermentation, plays a significant role in gut health. It promotes colonocyte proliferation and enhances mucosal integrity by increasing water and electrolyte absorption . this compound may exert similar effects due to its butyrate component, potentially aiding in conditions such as inflammatory bowel disease (IBD).

2. Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds containing butyrate. This compound may contribute to reducing oxidative stress by scavenging free radicals, thereby protecting cells from damage . This property is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.

3. Case Studies and Clinical Observations

A notable case study involved a patient who experienced complications following barium sulfate aspiration during a medical procedure. While this study primarily focused on barium sulfate, it underscores the importance of understanding the biological effects of barium compounds . The patient exhibited respiratory distress due to lung deposition of barium sulfate, prompting discussions about the safety profiles of various barium salts.

Safety and Toxicity

Despite its potential benefits, barium compounds can pose health risks when misused or ingested inappropriately. Barium toxicity is characterized by neuromuscular and cardiovascular effects, particularly in cases of acute poisoning from barium chloride ingestion . The safe use of this compound must consider these risks, especially regarding dosage and administration routes.

Research Findings

Table 1 summarizes key findings from studies on this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.